Sodium (4,5-dimethyl-1,2,4-triazol-3-yl)sulfanide
Overview
Description
Sodium (4,5-dimethyl-1,2,4-triazol-3-yl)sulfanide: is a chemical compound belonging to the class of heterocyclic compounds, specifically triazoles Triazoles are characterized by a five-membered ring containing three nitrogen atoms and two carbon atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Sodium (4,5-dimethyl-1,2,4-triazol-3-yl)sulfanide typically involves the reaction of 4,5-dimethyl-1,2,4-triazol-3-ylamine with sulfur in the presence of a suitable base. The reaction is usually carried out under an inert atmosphere to prevent oxidation and contamination.
Industrial Production Methods: On an industrial scale, the compound is synthesized using continuous flow reactors to ensure consistent quality and yield. The process involves the controlled addition of reactants and precise temperature control to optimize the reaction conditions.
Chemical Reactions Analysis
Types of Reactions: Sodium (4,5-dimethyl-1,2,4-triazol-3-yl)sulfanide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophiles such as halides or alkyl groups can substitute the sulfanide group.
Major Products Formed:
Oxidation: Formation of sulfonic acids or sulfonyl chlorides.
Reduction: Production of amines or hydrazines.
Substitution: Generation of various substituted triazoles.
Scientific Research Applications
Chemistry: In chemistry, Sodium (4,5-dimethyl-1,2,4-triazol-3-yl)sulfanide is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: The compound has shown potential as an antimicrobial agent, inhibiting the growth of various bacteria and fungi. Its triazole ring structure allows it to interact with biological targets, making it useful in the development of new antibiotics.
Medicine: Research has indicated that this compound may have anticancer properties. Its ability to interfere with cellular processes in cancer cells makes it a candidate for further study in oncology.
Industry: In the industrial sector, the compound is used in the production of agrochemicals, such as herbicides and fungicides
Mechanism of Action
The mechanism by which Sodium (4,5-dimethyl-1,2,4-triazol-3-yl)sulfanide exerts its effects involves its interaction with molecular targets. The triazole ring can bind to enzymes and receptors, disrupting their normal function. This interaction can lead to the inhibition of bacterial cell wall synthesis, disruption of fungal cell membranes, or interference with cancer cell proliferation.
Comparison with Similar Compounds
Sodium (4-methyl-1,2,4-triazol-3-yl)sulfanide
Sodium (5-methyl-1,2,4-triazol-3-yl)sulfanide
Sodium (4,5-dimethyl-1,2,3-triazol-3-yl)sulfanide
Uniqueness: Sodium (4,5-dimethyl-1,2,4-triazol-3-yl)sulfanide is unique due to its specific substitution pattern on the triazole ring, which influences its reactivity and biological activity. This compound exhibits a higher degree of stability and reactivity compared to its analogs, making it more versatile in various applications.
Properties
IUPAC Name |
sodium;4,5-dimethyl-1,2,4-triazole-3-thiolate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7N3S.Na/c1-3-5-6-4(8)7(3)2;/h1-2H3,(H,6,8);/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYXRNJGKBOXXGY-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(N1C)[S-].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N3NaS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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